

Check Availability & Pricing

# Application Notes: Visualizing AL002 Target Engagement with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AL002     |           |
| Cat. No.:            | B15613663 | Get Quote |

#### Introduction

**AL002** is a humanized monoclonal IgG1 antibody designed to target the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1][2][3] TREM2 is a transmembrane receptor expressed on microglia, the primary immune cells of the central nervous system.[4][5] By binding to TREM2, **AL002** acts as an agonist, activating a downstream signaling cascade that is crucial for microglial function, including proliferation, survival, and phagocytosis.[1][6] This mechanism is being investigated as a potential therapeutic strategy for Alzheimer's disease (AD), as TREM2 dysfunction is linked to an increased risk of developing the condition.[5][7][8]

Visualizing the engagement of **AL002** with its target, TREM2, in tissue is critical for confirming its mechanism of action, assessing therapeutic efficacy, and understanding its biological effects. Immunohistochemistry (IHC) is a powerful technique to achieve this by providing spatial information on TREM2 expression and localization within the tissue microenvironment. These application notes provide a detailed protocol for the immunohistochemical detection of TREM2, which serves as a surrogate measure for **AL002** target engagement.

## **Principle of the Assay**

Immunohistochemistry allows for the visualization of the TREM2 protein within the cellular context of formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol utilizes a primary antibody specific for TREM2, followed by a secondary antibody system conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The enzyme catalyzes a reaction with a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen,



allowing for visualization by light microscopy. The intensity and localization of the staining can provide semi-quantitative information about TREM2 expression and distribution, particularly in microglia surrounding pathological features like amyloid plaques in AD models.[9]

## **TREM2 Signaling Pathway**

**AL002** binding to TREM2 activates a signaling cascade through the adaptor protein DAP12.[6] [10] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), which in turn initiates downstream pathways, including the PI3K/Akt pathway, promoting microglial survival, proliferation, and phagocytic activity.[6][10][11]



Click to download full resolution via product page

Caption: **AL002**-mediated TREM2 signaling pathway.

# Detailed Protocol: Immunohistochemistry for TREM2

This protocol provides a generalized method for TREM2 detection in FFPE brain tissue. Optimization may be required for specific antibodies and tissue types.

## **Materials and Reagents**

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Deionized water (dH<sub>2</sub>O)



- Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
- Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
- Blocking Solution: 5% Normal Goat Serum in TBST
- Primary Antibody: Rabbit anti-TREM2 polyclonal antibody (Dilution to be optimized, e.g., 1:50-1:200)
- Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated
- Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
- Counterstain: Hematoxylin
- Mounting Medium
- Cover slips

## **Experimental Workflow**

Caption: Standard workflow for TREM2 immunohistochemistry.

## **Step-by-Step Procedure**

- Deparaffinization and Rehydration:
  - Immerse slides in Xylene: 2 changes for 5 minutes each.
  - Immerse in 100% Ethanol: 2 changes for 3 minutes each.
  - Immerse in 95% Ethanol: 1 change for 3 minutes.
  - Immerse in 70% Ethanol: 1 change for 3 minutes.
  - Rinse thoroughly in dH<sub>2</sub>O.
- Antigen Retrieval:



- Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
- Immerse slides in the hot buffer for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in dH₂O, then in TBST for 5 minutes.

#### Blocking:

- Wipe excess buffer from around the tissue section.
- Apply Blocking Solution (5% Normal Goat Serum in TBST) and incubate for 1 hour at room temperature in a humidified chamber.
- · Primary Antibody Incubation:
  - Drain the blocking solution without rinsing.
  - Apply diluted primary anti-TREM2 antibody to the tissue sections.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with TBST: 3 changes for 5 minutes each.
  - Apply HRP-conjugated goat anti-rabbit secondary antibody.
  - Incubate for 1 hour at room temperature in a humidified chamber.
- Chromogenic Detection:
  - Rinse slides with TBST: 3 changes for 5 minutes each.
  - Prepare DAB substrate solution according to the manufacturer's instructions.



- Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes).
- Stop the reaction by immersing the slides in dH<sub>2</sub>O.
- Counterstaining:
  - Immerse slides in Hematoxylin for 30-60 seconds.
  - Rinse with tap water until the water runs clear.
  - "Blue" the stain by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water for 5 minutes.
  - Rinse with dH<sub>2</sub>O.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol (70%, 95%, 100%).
  - Clear in Xylene.
  - Apply a drop of mounting medium and place a coverslip.
- Analysis:
  - Examine under a light microscope. TREM2-positive cells (microglia) will show a brown precipitate, while cell nuclei will be stained blue. The staining is expected to be localized to the cytoplasm and/or membrane of microglial cells, particularly those clustered around amyloid plaques in AD models.[9][12]

## **Data Presentation and Interpretation**

The primary outcome of this IHC protocol is the qualitative and semi-quantitative assessment of TREM2 expression. Staining can be evaluated based on intensity (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells. In preclinical models treated with **AL002**, an increase in the number and staining intensity of TREM2-positive



microglia around amyloid plaques would be indicative of target engagement and pathway activation.[1]

While specific quantitative data from IHC studies on **AL002** is not publicly detailed, preclinical studies have provided data on the downstream effects of target engagement.

Table 1: Summary of Preclinical Data on **AL002**a/c (Variants of **AL002**) Target Engagement Effects

| Model System                | Treatment             | Observation                                             | Quantitative<br>Change                              | Citation |
|-----------------------------|-----------------------|---------------------------------------------------------|-----------------------------------------------------|----------|
| APP/PS1 Mice                | AL002a injection      | Increased number of microglia in cortex and hippocampus | ~2-fold increase<br>in CD11b-<br>positive microglia | [1]      |
| 5XFAD Mice                  | 14 weeks of<br>AL002a | Increased<br>number of<br>microglia                     | ~50% increase in<br>CD11b-positive<br>microglia     | [1]      |
| 5XFAD Mice                  | 14 weeks of<br>AL002a | Increased<br>microglia around<br>amyloid plaques        | ~2-fold increase                                    | [1]      |
| 5XFAD Mice                  | 14 weeks of<br>AL002a | Reduced amyloid load                                    | ~50% reduction                                      | [1]      |
| 5XFAD mice with human TREM2 | 3 months of<br>AL002c | Activated microglia, reduced neurotoxicity              | Not specified                                       | [1]      |

Table 2: Pharmacodynamic Biomarkers from Phase 1 Human Study of AL002



| Biomarker                        | Effect of AL002<br>Treatment | Interpretation                                | Citation |
|----------------------------------|------------------------------|-----------------------------------------------|----------|
| Soluble TREM2<br>(sTREM2) in CSF | Dose-dependent<br>decrease   | Proof of target<br>engagement in the<br>brain | [1][3]   |
| CSF1R fragment in                | Dose-dependent increase      | Marker of microglial activity/proliferation   | [1][3]   |
| SPP1 in CSF                      | Dose-dependent increase      | Marker of TREM2 activation                    | [3]      |
| IL1RN in CSF                     | Dose-dependent increase      | Marker of TREM2 activation                    | [3]      |

## **Troubleshooting**

- No Staining: Check primary antibody concentration, incubation time, and antigen retrieval protocol. Confirm the specificity of the antibody for the species being tested.
- High Background: Ensure adequate blocking, use optimal antibody dilutions, and perform thorough washes between steps.
- Non-specific Staining: Check for cross-reactivity of antibodies. A negative control slide (omitting the primary antibody) is essential.
- Weak Staining: Increase antibody concentration or incubation time. Ensure the antigen retrieval method is optimal.

These application notes provide a comprehensive framework for researchers to visualize and assess the engagement of **AL002** with its target, TREM2, using immunohistochemistry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. alzforum.org [alzforum.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. TREM2 MULTI SCIENCES [multisciences.net]
- 5. Alector Announces First Participant Dosed in Phase 2 Study Evaluating AL002 in Individuals with Early Alzheimer's Disease | Alector [investors.alector.com]
- 6. Frontiers | The potential and challenges of TREM2-targeted therapy in Alzheimer's disease: insights from the INVOKE-2 study [frontiersin.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Alector Presents Baseline Characteristics for INVOKE-2 Phase 2 Clinical Trial of AL002 at the Alzheimer's Association International Conference® 2024 (AAIC®) | Alector [alector.gcs-web.com]
- 9. rupress.org [rupress.org]
- 10. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFkB Antagonistic Activities PMC [pmc.ncbi.nlm.nih.gov]
- 11. TREM2 Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Visualizing AL002 Target Engagement with Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613663#immunohistochemistry-techniques-for-visualizing-al002-target-engagement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com